molecular formula C23H17BrN2O4 B3698407 4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid

4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid

Cat. No.: B3698407
M. Wt: 465.3 g/mol
InChI Key: HOHGHVCFKCFGKC-XSFVSMFZSA-N
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Description

4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid is a complex organic compound that features a bromobenzoyl group, a phenylprop-2-enoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid typically involves multiple steps:

    Formation of the 4-bromobenzoyl group: This can be achieved through the bromination of benzoic acid using bromine in the presence of a catalyst such as iron(III) bromide.

    Coupling with the phenylprop-2-enoyl group: The 4-bromobenzoyl group is then coupled with a phenylprop-2-enoyl group through a condensation reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

    Final coupling with benzoic acid: The resulting intermediate is then coupled with benzoic acid under similar conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being targeted.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzoic acid: Shares the bromobenzoyl group but lacks the phenylprop-2-enoyl and benzoic acid moieties.

    Benzoic acid: Lacks the bromobenzoyl and phenylprop-2-enoyl groups.

    Phenylprop-2-enoyl derivatives: Compounds that share the phenylprop-2-enoyl group but differ in other substituents.

Uniqueness

4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c24-18-10-6-16(7-11-18)21(27)26-20(14-15-4-2-1-3-5-15)22(28)25-19-12-8-17(9-13-19)23(29)30/h1-14H,(H,25,28)(H,26,27)(H,29,30)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHGHVCFKCFGKC-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
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4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
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4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
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4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
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4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
Reactant of Route 6
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4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid

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